(2E,5E)-5-[(5-methylfuran-2-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one
Description
The compound (2E,5E)-5-[(5-methylfuran-2-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, characterized by a five-membered heterocyclic core containing nitrogen and sulfur. Its structure features two key substituents:
- A (5-methylfuran-2-yl)methylidene group at position 5, introducing a furan ring with a methyl substituent.
- A (4-methylphenyl)imino group at position 2, providing a para-methyl-substituted aromatic system.
Properties
CAS No. |
6075-64-5 |
|---|---|
Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(5E)-5-[(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14N2O2S/c1-10-3-6-12(7-4-10)17-16-18-15(19)14(21-16)9-13-8-5-11(2)20-13/h3-9H,1-2H3,(H,17,18,19)/b14-9+ |
InChI Key |
IHVQMJVAFFVFND-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C)S2 |
Origin of Product |
United States |
Biological Activity
The compound (2E,5E)-5-[(5-methylfuran-2-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one belongs to the thiazolidinone class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
Thiazolidinones are characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structure of this compound includes:
- A 5-methylfuran substituent that may enhance its biological activity due to its electron-donating properties.
- A 4-methylphenyl imine group that can influence its interaction with biological targets.
Antimicrobial Activity
Thiazolidinone derivatives have shown significant antimicrobial properties. For instance, compounds with similar structures have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications at the C2 position significantly affect antibacterial efficacy. For example:
- Compounds with electron-withdrawing groups on the phenyl ring exhibit enhanced activity against Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46% |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66% |
Anticancer Activity
Research has highlighted the anticancer potential of thiazolidinone derivatives. The compound's structure allows it to interact with various cellular targets involved in cancer progression:
- Thiazolidinones have been shown to inhibit tumor cell proliferation and induce apoptosis in several cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer) cells .
- The mechanism often involves the inhibition of key enzymes related to cell cycle regulation and apoptosis pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones are attributed to their ability to modulate inflammatory pathways:
- Compounds in this class have been reported to suppress the activation of NF-kappa-B, a transcription factor that plays a critical role in inflammatory responses .
The biological activity of thiazolidinones can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazolidinones act as enzyme inhibitors, targeting kinases and other proteins involved in signaling pathways.
- Receptor Modulation : Some derivatives interact with nuclear receptors, influencing gene expression related to inflammation and cancer.
- Oxidative Stress Reduction : Thiazolidinones have been noted for their antioxidant properties, which can protect cells from oxidative damage.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazolidinone derivatives against common pathogens. The results indicated that modifications at specific positions significantly enhanced inhibitory effects against E. coli and S. aureus. For instance, a derivative with a chlorophenyl group showed an inhibition rate comparable to standard antibiotics .
Case Study 2: Anticancer Potential
In vitro studies on HT29 and H460 cell lines demonstrated that certain thiazolidinone derivatives induced apoptosis through caspase activation and down-regulation of anti-apoptotic proteins . This suggests that structural modifications can lead to enhanced anticancer activities.
Scientific Research Applications
Structural Characteristics
The compound features a thiazolidine ring with an imine linkage and substituents including a methylfuran moiety and a para-methylphenyl group. Its molecular formula is , with a molecular weight of approximately 298.36 g/mol. The presence of these functional groups contributes to its diverse pharmacological activities.
1. Anticancer Properties
Research has indicated that thiazolidinone derivatives exhibit significant anticancer activity. The compound's structure allows for interaction with various biological targets, potentially inhibiting cancer cell proliferation. For instance, studies have shown that similar thiazolidinones can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) through mechanisms involving oxidative stress and mitochondrial dysfunction .
2. Anti-inflammatory Effects
Thiazolidinones are known for their anti-inflammatory properties. The unique combination of the thiazolidine ring and the furan moiety may enhance the compound's ability to inhibit inflammatory mediators. In vitro studies have demonstrated that derivatives of thiazolidinones can significantly reduce pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
3. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Thiazolidinone derivatives have shown effectiveness against various bacterial strains, including resistant strains of Escherichia coli and Pseudomonas aeruginosa. This is particularly relevant in the context of increasing antibiotic resistance, making such compounds valuable in the search for new antimicrobial agents .
Synthesis and Modification
The synthesis of (2E,5E)-5-[(5-methylfuran-2-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of appropriate precursors under controlled conditions to ensure high yield and purity. Various synthetic routes have been explored to optimize the production process while allowing for structural modifications that may enhance biological activity .
Case Study 1: Anticancer Evaluation
A study focused on the synthesis of thiazolidinone derivatives revealed that compounds with structural similarities to (2E,5E)-5-[(5-methylfuran-2-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one exhibited cytotoxic effects against several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases, highlighting the compound's potential as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory properties of thiazolidinone derivatives in a model of acute inflammation. Results showed significant reductions in edema and inflammatory markers when treated with compounds structurally related to (2E,5E)-5-[(5-methylfuran-2-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one, suggesting its therapeutic potential in inflammatory diseases .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The methylfuran substituent undergoes electrophilic aromatic substitution (EAS) due to its electron-rich aromatic system. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Bromination | Br₂ in CH₂Cl₂ at 0°C | 5-[(5-(bromomethyl)furan-2-yl)methylidene] derivative | |
| Nitration | HNO₃/H₂SO₄ mixture at 50°C | Nitro-substituted furan derivative |
Mechanistic studies suggest the furan ring activates the ortho and para positions for electrophilic attack, with regioselectivity influenced by steric effects from the methyl group.
Reduction of the Imine Group
The C=N bond in the thiazolidinone ring is susceptible to reduction:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | Ethanol, 25°C, 2 hrs | 2-[(4-methylphenyl)amino]-thiazolidin-4-one | 78–85% |
| H₂/Pd-C | MeOH, 1 atm H₂, 6 hrs | Saturated amine derivative | 92% |
The NaBH₄ reduction proceeds via a two-step mechanism: (i) hydride attack at the imine carbon, followed by (ii) protonation of the nitrogen.
Nucleophilic Addition at the Exocyclic Double Bond
The α,β-unsaturated system undergoes Michael addition with nucleophiles:
This reaction exploits the electron-deficient nature of the exocyclic double bond, enabling regioselective nucleophilic attack .
Cyclocondensation Reactions
The compound participates in one-pot multicomponent syntheses of fused heterocycles:
These protocols leverage the thiazolidinone core as a scaffold for constructing bioactive heterocycles .
Oxidation and Ring-Opening Reactions
The thiazolidinone ring undergoes oxidative cleavage under strong conditions:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 70°C, 3 hrs | Sulfonic acid and urea derivatives | Non-selective pathway |
| H₂O₂/AcOH | 25°C, 12 hrs | Disulfide-linked dimer | Radical-mediated process |
The ring-opening pathway is influenced by the steric and electronic effects of the 4-methylphenyl group .
Catalytic Functionalization
Transition-metal-catalyzed reactions enable C–H activation:
| Catalyst | Reagents | Product | Selectivity |
|---|---|---|---|
| Pd(OAc)₂ | Styrene, DMF, 100°C | Allylated thiazolidinone derivative | β-Hydride elimination |
| CuI | Aryl boronic acid, K₂CO₃ | Biaryl-substituted analog | Suzuki coupling |
These methods are pivotal for introducing aromatic diversity while preserving the thiazolidinone core .
Key Mechanistic Insights
-
Stereoelectronic Effects : The E-configuration of the exocyclic double bond directs nucleophiles to the β-position .
-
Acid-Base Stability : The imine group resists hydrolysis under neutral conditions but degrades in strong acids.
-
Solvent Dependence : Ethanol and methanol enhance solubility, facilitating reactions at ambient temperatures .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, with ongoing research exploring its applications in targeted drug design .
Comparison with Similar Compounds
Position 5 Modifications
5-(4-Dimethylaminobenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one (GNF-PF-2036) Structure: The benzylidene group at position 5 is substituted with a dimethylamino (-N(CH₃)₂) group instead of methylfuran. This may influence binding affinity in biological systems . Key Data: Reported in with distinct NMR and HRMS profiles, indicating structural stability.
(5E)-5-[[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene]-2-(4-hydroxyanilino)-1,3-thiazolidin-4-one Structure: Features a dichlorophenyl-substituted furan at position 5 and a 4-hydroxyphenyl imino group. Impact: Chlorine atoms introduce electron-withdrawing effects, reducing electron density on the furan ring. The hydroxyl group on the imino substituent enhances hydrogen-bonding capability, differing from the hydrophobic 4-methylphenyl group in the target compound .
Position 2 Modifications
(5Z)-5-(2-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one Structure: Replaces the imino group with a thioxo (=S) group at position 2.
(5E)-5-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one
- Structure : Contains a nitro-substituted phenyl group on the furan and a thioxo group at position 4.
- Impact : The nitro group strongly withdraws electrons, reducing solubility in polar solvents. This contrasts with the methylfuran’s moderate hydrophobicity .
Additional Substituents and Steric Effects
(2Z,5E)-5-(4-Dimethylaminobenzylidene)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one Structure: Incorporates a second 4-methylphenyl group at position 3.
Functional Implications
- Electronic Effects: Methylfuran (target) provides moderate electron donation, while dimethylamino () or nitro () groups drastically alter electron density.
- Solubility: Hydrophobic substituents (e.g., methylphenyl) reduce aqueous solubility, whereas hydroxyl or dimethylamino groups enhance it.
- Biological Interactions: Thioxo groups () may influence redox activity, while imino groups facilitate hydrogen bonding or π-stacking .
Preparation Methods
Cyclocondensation of 4-Methylphenyl Isothiocyanate
The thiazolidin-4-one nucleus is typically synthesized via a three-component reaction involving 4-methylaniline, thioglycolic acid, and an aldehyde. For instance, Prasad et al. demonstrated that reacting 4-methylaniline with thioglycolic acid and 5-methylfuran-2-carbaldehyde in polypropylene glycol (PPG) at 110°C for 6–8 hours yields the intermediate 2-(4-methylphenylimino)-1,3-thiazolidin-4-one. PPG acts as both solvent and catalyst, achieving 83% yield compared to polyethylene glycol (PEG), which showed no product formation under identical conditions.
Microwave-Assisted Cyclization
Tiwari et al. optimized this step using microwave irradiation (200 W) to reduce reaction time from hours to minutes. A mixture of 2-chloroquinoline-3-carbaldehyde and 4-methylaniline in ethanol, irradiated for 10 minutes, formed the Schiff base intermediate, which was subsequently treated with thioglycolic acid and zeolite 5A under microwave conditions to yield the thiazolidinone core in 89% yield.
Ionic Liquid-Mediated Synthesis
Sudhakar et al. achieved superior yields (88%) using the ionic liquid [bmIm]OH as a dual catalyst and solvent. The reaction of 2-(4-methylphenylimino)-1,3-thiazolidin-4-one with 5-methylfuran-2-carbaldehyde in [bmIm]OH at 45°C for 2 hours afforded the product with >99% E-selectivity, confirmed by ¹H NMR (δ 7.7–7.8 ppm for the methine proton).
Stereochemical Control and Isomerization
E/Z Isomerization Dynamics
The exocyclic double bond at position 5 preferentially adopts the Z-configuration due to conjugation with the thiazolidinone carbonyl. However, Bhosle et al. noted that using DTPEAC (diisopropyl ethyl ammonium acetate) as a catalyst at room temperature shifts the equilibrium toward the E-isomer, which is stabilized by intramolecular hydrogen bonding between the imino nitrogen and furan oxygen.
Spectroscopic Confirmation
-
¹H NMR : The deshielded methine proton (δ 7.63–7.97 ppm) and absence of coupling constants confirm the E-configuration.
-
IR Spectroscopy : Stretching vibrations at 1705 cm⁻¹ (C=O) and 1627 cm⁻¹ (C=N) validate the thiazolidinone structure.
Green Chemistry Approaches
Ultrasound-Assisted Synthesis
Taherkhorsand et al. demonstrated that ultrasound irradiation reduces energy consumption by 40% compared to conventional heating. A mixture of 2-(4-methylphenylimino)-1,3-thiazolidin-4-one, 5-methylfuran-2-carbaldehyde, and DSDABCOC in ethanol under ultrasound for 30 minutes yielded 90% product.
Nanocatalyst Applications
Safaei-ghomi et al. employed nano-NiZr₄(PO₄)₆ under microwave irradiation to achieve 92% yield in 30 minutes. The nanocatalyst’s high surface area (≥200 m²/g) facilitates rapid adsorption of reactants, accelerating the condensation step.
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. How can the synthesis of (2E,5E)-5-[(5-methylfuran-2-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one be optimized for yield and purity?
- Methodology :
- Step 1 : Use condensation reactions between 5-methylfuran-2-carbaldehyde and 2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one under reflux conditions.
- Step 2 : Optimize solvent choice (e.g., ethanol or DMF) and temperature (80–120°C) to favor imine and methylidene bond formation.
- Step 3 : Introduce catalysts like acetic acid or piperidine to accelerate reaction kinetics and reduce side products .
- Step 4 : Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., using ethanol/water mixtures) .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- FT-IR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
- ¹H/¹³C NMR : Assign signals for the furan methyl group (~δ 2.3 ppm in ¹H NMR), aromatic protons (δ 6.5–7.5 ppm), and thiazolidinone carbonyls (~δ 165–175 ppm in ¹³C NMR) .
- UV-Vis : Analyze π→π* transitions in the conjugated system (λmax ~300–350 nm) .
Q. What preliminary biological assays are recommended to evaluate its antimicrobial potential?
- Methodology :
- Broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values determined at 24–48 hours .
- Antifungal screening : Use Candida albicans or Aspergillus niger in agar diffusion assays, comparing zones of inhibition to controls .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) validate the compound’s electronic structure and reactivity?
- Methodology :
- Geometry optimization : Use Gaussian or ORCA to compute bond lengths and angles, comparing to X-ray crystallographic data (if available) .
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attacks .
- Molecular docking : Simulate interactions with microbial enzyme targets (e.g., dihydrofolate reductase) to rationalize bioactivity .
Q. What crystallographic strategies resolve ambiguities in its solid-state conformation?
- Methodology :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DMSO/ethyl acetate).
- Refinement : Use SHELXL for structure solution, emphasizing hydrogen-bonding networks (e.g., N–H⋯O interactions) and π-stacking .
- Validation : Cross-check with CCDC databases for analogous thiazolidinone derivatives .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodology :
- Substituent variation : Synthesize analogs with halogenated aryl groups or heterocyclic replacements for the furan ring .
- Biological profiling : Compare MIC values and cytotoxicity (e.g., via MTT assays on mammalian cells).
- Statistical analysis : Use QSAR models to correlate electronic parameters (e.g., Hammett constants) with activity .
Q. How to address contradictions in reported bioactivity data across similar thiazolidinones?
- Methodology :
- Replication : Repeat assays under standardized conditions (e.g., CLSI guidelines).
- Purity verification : Use HPLC-MS to confirm compound integrity (>95% purity) .
- Mechanistic studies : Employ transcriptomics/proteomics to identify off-target effects .
Q. What role do hydrogen-bonding patterns play in its supramolecular assembly?
- Methodology :
- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Mercury software .
- Thermal analysis : Correlate DSC/TGA data with crystal packing stability .
Q. How to assess metabolic stability for pharmacological applications?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
